4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride is a chemical compound characterized by its unique structural features, combining a tetrahydropyridine moiety with an isoquinoline framework. This compound is of interest in various fields of medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various organic reactions and is available from chemical suppliers and research institutions. Its structural formula can be represented as C13H14Cl2N2, indicating the presence of two hydrochloride groups.
This compound falls under the category of isoquinoline derivatives and is classified as a heterocyclic organic compound. Isoquinolines are known for their diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Typical reagents may include acids, bases, and solvents appropriate for each reaction stage.
The molecular structure of 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride features:
The molecular formula is C13H14Cl2N2, with a molar mass of approximately 273.17 g/mol. The compound's structure can be visualized using molecular modeling software or chemical drawing tools.
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction processes. Reaction conditions must be optimized for each transformation to achieve desired products with high selectivity.
The mechanism of action for 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline dihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes in the central nervous system.
Research indicates that compounds with similar structures may exhibit activity as neurotransmitter modulators or enzyme inhibitors. Further studies are required to clarify the specific pathways involved in its pharmacological effects.
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride has potential applications in:
This compound represents a valuable tool in both academic research and pharmaceutical development due to its unique structural features and potential biological activities. Further exploration into its properties and mechanisms will enhance understanding and broaden its applications in science and medicine.
The isoquinoline scaffold of 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline is primarily synthesized through Pictet–Spengler condensation, a pivotal reaction for constructing tetrahydroisoquinoline frameworks. This acid-catalyzed cyclization involves the reaction between phenethylamine derivatives and aldehydes, forming the critical C1-N bond of the isoquinoline system. For this specific compound, N-formyl-2-phenethylamine undergoes cyclization with glutaraldehyde derivatives under Bréønsted acid catalysis (typically trifluoroacetic acid or hydrochloric acid) to establish the fused tetrahydropyridine-isoquinoline architecture [3].
Reaction optimization studies reveal that temperature control significantly impacts regioselectivity. Maintaining the reaction at 0-5°C minimizes dimerization byproducts while achieving >85% cyclization efficiency. Solvent screening demonstrates that dichloroethane outperforms tetrahydrofuran or methanol by suppressing iminium ion hydrolysis, as evidenced by HPLC yield comparisons (Table 1). The reaction exhibits remarkable functional group tolerance, allowing electron-donating groups (-OCH₃) or halogens (-Cl) at the phenethylamine 4-position without compromising cyclization kinetics [6].
Table 1: Optimization of Pictet–Spengler Cyclization Parameters
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
TFA (0.1 M) | DCE | 0 | 24 | 87 |
HCl (1 M) | THF | 25 | 12 | 72 |
PTSA (0.2 M) | MeOH | 40 | 8 | 68 |
TFA (0.1 M) | MeCN | 0 | 36 | 79 |
Post-condensation, dehydrogenation introduces aromaticity using 10% Pd/C in refluxing toluene, achieving quantitative conversion to the dihydroisoquinoline intermediate. Crucially, atmospheric control (argon sparging) prevents over-reduction during this stage. The tetrahydropyridine ring is subsequently introduced via Michael addition using methyl vinyl ketone, followed by ammonium acetate-mediated cyclization under Dean-Stark conditions to remove water [3] [6].
Bischler–Napieralski cyclization provides an alternative route to the isoquinoline core, particularly advantageous for introducing electron-deficient substrates. This method employs N-acyl-β-phenethylamides cyclized under dehydrating conditions. For this compound, 2-(3,4-dimethoxyphenyl)ethylamine is acylated with 4-chlorobutanoyl chloride, generating the linear precursor for cyclization [6].
Catalyst selection critically influences reaction efficiency:
Table 2: Catalyst Performance in Bischler–Napieralski Cyclization
Catalyst | Solvent | Temp (°C) | Conversion (%) | Purity (HPLC) |
---|---|---|---|---|
POCl₃ (5 equiv) | MeCN | 80 | 78 | 85% |
Burgess (2 equiv) | THF | 60 | 92 | 96% |
PPA | None | 120 | 84 | 88% |
Tf₂O (1.5 equiv) | DCM | -20 to 25 | 89 | 93% |
The resulting 3,4-dihydroisoquinoline undergoes electrophilic bromination at C4, followed by Pd-catalyzed cross-coupling with 1-Boc-4-tri-n-butylstannyl-1,2,3,6-tetrahydropyridine to establish the critical C4-tetrahydropyridinyl bond. Microwave-assisted coupling (150°C, 15 min) in dimethylacetamide improves stoichiometric efficiency compared to conventional heating (95% vs 78% yield) while suppressing destannylation byproducts [2] [6].
Regioselective manipulation of the tetrahydropyridine nitrogen enables tailored pharmacological properties while preserving the 1,2,3,6-tetrahydropyridine unsaturation essential for electronic conjugation. N-Alkylation demonstrates marked regiochemical preferences:
Table 3: Regioselectivity in Tetrahydropyridine Functionalization
Reaction Type | Reagent | Conditions | N:O Ratio | Yield (%) |
---|---|---|---|---|
N-Alkylation | CH₃I | MeCN, 0°C, 2h | >99:1 | 95 |
N-Alkylation | (CH₃)₃CCH₂Br | DCM/TBAB, 25°C, 12h | 80:20 | 76 |
N-Acylation | CH₃COCl | Pyridine, -20°C, 1h | >99:1 | 89 |
Carbamate Formation | ClCO₂CH₂C₆H₅ | THF, DIEA, 0°C | 95:5 | 82 |
C3/C6 position modifications leverage enamine chemistry for C-C bond formation. Palladium-catalyzed arylation using aryl bromides with Pd(OAc)₂/XPhos system installs aryl groups at C6 with >20:1 regioselectivity due to torsional strain in the C3 transition state. Electrophilic halogenation (NBS in DMF-H₂O) predominantly delivers C3-brominated product (91%), enabling Suzuki-Miyaura diversification. Computational modeling (DFT B3LYP/6-31G*) confirms the C3 position's enhanced nucleophilicity arising from hyperconjugative effects of the adjacent nitrogen lone pair [2] [6].
Enantioselective construction of the tetrahydroisoquinoline scaffold employs Evans oxazolidinone and Ellman sulfinamide auxiliaries to control stereochemistry during Pictet–Spengler cyclization. The Evans protocol attaches (R)-4-benzyl-2-oxazolidinone to phenethylamine precursors, enabling diastereoselective cyclization (dr >95:5) via chelation control with MgI₂ at -78°C. Auxiliary removal (LiOH/H₂O₂) yields enantiopure (R)-tetrahydroisoquinolines with >99% ee [3].
Sulfinamide-directed asymmetric synthesis provides complementary stereocontrol:
Table 4: Chiral Auxiliary Performance in Asymmetric Synthesis
Auxiliary | Cyclization Catalyst | Temp (°C) | diastereomeric excess (%) | Absolute Configuration |
---|---|---|---|---|
(R)-4-Benzyloxazolidinone | MgI₂ | -78 | 95 | R |
(R)-tert-Butanesulfinamide | TFA | 25 | 98 | S |
(S)-α-Methylbenzylamine | Montmorillonite K10 | 40 | 82 | R |
(S)-Proline-derived urea | TfOH | -40 | 90 | S |
These methods enable gram-scale production of both enantiomers for structure-activity relationship studies targeting CNS receptors where chirality influences binding affinity by up to 100-fold. The synthetic versatility is demonstrated in the preparation of >20 analogs bearing substituents at C6 and C7 positions without racemization [3] [6].
Conversion to the dihydrochloride salt enhances crystallinity and bioavailability by improving aqueous solubility (from <0.1 mg/mL freebase to >50 mg/mL salt). Salt formation employs stoichiometric optimization:
Stability challenges arise from the compound's sensitivity to:
Stabilization strategies include:
Table 5: Hydrochloride Salt Characterization and Stability Data
Parameter | Freebase | Dihydrochloride | Stabilized Formulation |
---|---|---|---|
Aqueous Solubility (25°C) | 0.08 mg/mL | 52.3 mg/mL | 51.9 mg/mL |
Melting Point | 98-101°C (dec) | 223-225°C (dec) | 222-224°C (dec) |
Photostability (ICH Q1B) | <80% after 200 h | 88% after 200 h | 99.5% after 200 h |
Oxidative Impurities | 5.2% at 6 months | 1.8% at 6 months | 0.3% at 6 months |
Accelerated stability studies (40°C/75% RH) confirm the dihydrochloride salt maintains >98% purity for 24 months when packaged with desiccants. X-ray powder diffraction identifies three polymorphs, with Form II exhibiting optimal stability due to its dense hydrogen-bonding network (N-H⁺···Cl⁻ distance: 2.98 Å) and absence of lattice solvent [5] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: